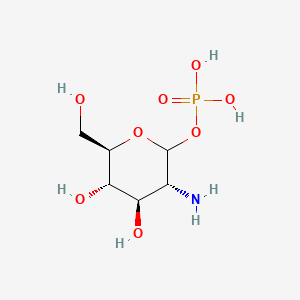

D-Glucosamine-1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glucosamine-1-phosphate is a derivative of glucosamine, an amino sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is a key intermediate in the metabolic pathways of amino sugars and is involved in the synthesis of structural polysaccharides such as chitin and chitosan. The compound has the chemical formula C6H14NO8P and a molecular weight of 259.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Glucosamine-1-phosphate can be synthesized through enzymatic phosphorylation of glucosamine. One common method involves the use of N-acetylhexosamine 1-kinase (NahK) to phosphorylate glucosamine, followed by pyrophosphorylation using N-acetylglucosamine uridyltransferase (GlmU) .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Genetically modified strains of bacteria such as Escherichia coli are used to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form glucosamine.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of glucosamine.

Reduction: Glucosamine.

Substitution: Various substituted glucosamine derivatives

Aplicaciones Científicas De Investigación

D-Glucosamine-1-phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.

Biology: The compound is involved in the study of metabolic pathways of amino sugars and their role in cellular processes.

Industry: this compound is used in the production of dietary supplements and pharmaceuticals

Mecanismo De Acción

D-Glucosamine-1-phosphate exerts its effects by participating in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity and function of tissues. The molecular targets include enzymes involved in the glycosylation process, such as glycosyltransferases .

Comparación Con Compuestos Similares

D-Glucosamine-6-phosphate: Another phosphorylated derivative of glucosamine, involved in similar metabolic pathways.

N-Acetyl-D-glucosamine-1-phosphate: A derivative with an acetyl group, involved in the synthesis of peptidoglycans in bacterial cell walls.

N-Acetyl-D-glucosamine-6-phosphate: Similar to N-acetyl-D-glucosamine-1-phosphate but with the phosphate group at a different position.

Uniqueness: D-Glucosamine-1-phosphate is unique due to its specific role in the initial steps of glycosaminoglycan biosynthesis. Its position as a key intermediate in the metabolic pathways of amino sugars distinguishes it from other similar compounds .

Actividad Biológica

D-Glucosamine-1-phosphate (GlcN-1-P) is a significant metabolite in various biological processes, particularly in the biosynthesis of glycoproteins and glycolipids. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.

Overview of this compound

This compound is an amino sugar phosphate that plays a crucial role in the metabolism of carbohydrates and lipids. It is involved in the synthesis of UDP-N-acetylglucosamine, a precursor for peptidoglycan and lipopolysaccharide biosynthesis in bacteria, which are essential components of cell walls .

Biological Functions

1. Role in Glycosylation:

this compound is crucial for glycosylation processes, where it contributes to the formation of glycoproteins and glycolipids. This process is vital for cell signaling, structural integrity, and immune responses.

2. Enzymatic Reactions:

It serves as a substrate for various enzymes, including:

- UDP-N-acetylhexosamine pyrophosphorylase: Converts GlcN-1-P into UDP-N-acetylglucosamine .

- N-acetylglucosamine-1-phosphate uridyltransferase: Catalyzes the conversion of this compound to UDP-N-acetylglucosamine, highlighting its importance in bacterial metabolism .

3. DNA Interaction:

Research has indicated that D-glucosamine can induce DNA strand scission, suggesting potential roles in cellular signaling or response to stress .

Case Study 1: Bacterial Metabolism

A study on Escherichia coli demonstrated that the glmU gene product catalyzes the formation of UDP-N-acetylglucosamine from GlcN-1-P. The study revealed that the acetyltransferase activity was significantly higher than its uridyltransferase activity, indicating a preferential pathway for GlcN-1-P utilization in bacterial cell wall synthesis .

Case Study 2: Antibacterial Properties

Research has shown that targeting enzymes involved in the metabolism of D-glucosamine derivatives can lead to novel antibacterial therapies. For instance, inhibiting the pathway that converts GlcN-1-P to UDP-N-acetylglucosamine may disrupt bacterial growth and survival .

Data Tables

| Biological Activity | Enzyme Involved | Outcome |

|---|---|---|

| Conversion to UDP-N-acetylglucosamine | UDP-N-acetylhexosamine pyrophosphorylase | Essential for cell wall synthesis |

| Formation of glycoproteins | Glycosyltransferases | Cell signaling and immunity |

| DNA interaction | Unknown mechanisms | Potential stress response |

Implications in Health

The biological activity of this compound extends into health-related areas:

- Metabolic Disorders: Dysregulation of glucosamine metabolism is linked to conditions such as osteoarthritis and diabetes. Supplementation with glucosamine has been shown to alleviate symptoms by enhancing cartilage synthesis .

- Antibiotic Development: Understanding the metabolic pathways involving D-glucosamine can lead to new antibiotic strategies targeting bacterial cell wall synthesis .

Propiedades

IUPAC Name |

[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-IVMDWMLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.